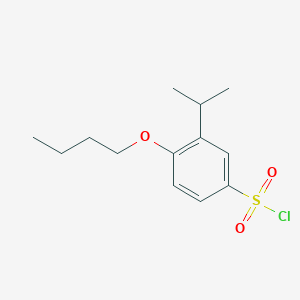

4-Butoxy-3-isopropylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Butoxy-3-isopropylbenzenesulfonyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound . For instance, sulfonyl chlorides are typically used as intermediates in the synthesis of sulfonamide derivatives, as seen in the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride . This suggests that 4-Butoxy-3-isopropylbenzenesulfonyl chloride could also be used to synthesize various sulfonamide derivatives.

Synthesis Analysis

The synthesis of related compounds involves the interaction of sulfonyl chlorides with other reagents. For example, the amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride were synthesized through the reaction with amino acid methyl esters in the presence of triethylamine . This indicates that a similar approach could be employed for the synthesis of derivatives of 4-Butoxy-3-isopropylbenzenesulfonyl chloride, potentially using amino acids or other nucleophiles.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for the compound (4R)-(-)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone . This method provides detailed information about the crystal system, space group, and conformation of the molecules within the crystal lattice. For 4-Butoxy-3-isopropylbenzenesulfonyl chloride, a similar structural analysis could reveal the arrangement of the butoxy and isopropyl groups relative to the sulfonyl chloride moiety.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. The papers describe reactions leading to the formation of sulfonamide derivatives and the conformational analysis of sterically congested sulfonyl chloride derivatives . These reactions are influenced by the steric and electronic properties of the substituents attached to the aromatic ring. In the case of 4-Butoxy-3-isopropylbenzenesulfonyl chloride, the butoxy and isopropyl groups could affect its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be characterized using spectroscopic methods such as IR-spectroscopy, UV-spectroscopy, and mass spectrometry . These techniques provide information on the compound's thermal stability, solvatochromic effects, and hydrogen bonding interactions. For 4-Butoxy-3-isopropylbenzenesulfonyl chloride, similar analyses could help determine its solubility, melting point, and spectroscopic fingerprints, which are essential for its identification and application in chemical synthesis.

Scientific Research Applications

Synthesis in Coenzyme Q10 Production

4-Butoxy-3-isopropylbenzenesulfonyl chloride serves as a precursor in the synthesis of key intermediates for coenzyme Q10 production. A study demonstrated an efficient synthesis route starting from p-toluenesulfonyl chloride, leading to the creation of a critical intermediate through a series of reactions including addition, esterification, hydrolysis, and Friedel-Crafts alkylation. This process, optimized for better yield, underscores the compound's role in synthesizing biologically significant molecules (Fansong Mu et al., 2011).

Advancements in Liquid Crystal Polymers

The compound has also been explored in the field of liquid crystal polymers. Research into the synthesis and living cationic polymerization of related compounds has led to the development of polymers exhibiting enantiotropic mesophases, significant for advanced material applications (V. Percec et al., 1991).

Phase-Transfer Catalysis

Another study focused on the preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst under ultrasonic conditions, showcasing the versatility of butoxy-substituted compounds in facilitating organic reactions and enhancing reaction rates (K. Harikumar & V. Rajendran, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the compound have been utilized to increase the detection responses of certain analytes, such as estrogens, in liquid chromatography-mass spectrometry analyses. This application is crucial for improving the sensitivity and accuracy of analytical methods in biochemistry and clinical diagnostics (T. Higashi et al., 2006).

Cross-Coupling Reactions

The compound's derivatives have been employed in nickel-catalyzed cross-coupling reactions, a cornerstone technique in organic synthesis. This has implications for constructing complex molecules, showcasing the compound's utility in facilitating bond formation between diverse chemical entities (Daniel A. Everson et al., 2014).

properties

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-isopropylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)